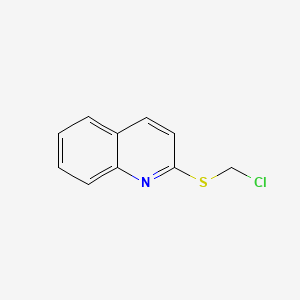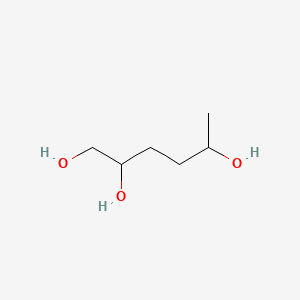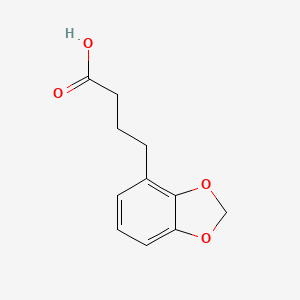
1,3-Benzodioxole-4-butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole-4-butanoic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of 1,3-benzodioxole, a heterocyclic compound containing a methylenedioxy functional group
準備方法
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-4-butanoic acid can be synthesized through several methods. One common approach involves the acylation of 1,3-benzodioxole using a suitable acylating agent under acidic conditions. For example, the continuous acylation process using a recyclable heterogeneous substoichiometric catalyst has been studied, achieving a conversion rate of 73% and a selectivity of 62% for the desired acylated product at 100°C within 30 minutes .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing reaction conditions to maximize yield and selectivity. The use of continuous flow processes and recyclable catalysts is preferred to enhance efficiency, sustainability, and scalability .
化学反応の分析
Types of Reactions
1,3-Benzodioxole-4-butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methylenedioxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
1,3-Benzodioxole-4-butanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research has explored its potential as an auxin receptor agonist, promoting root growth in plants.
作用機序
The mechanism of action of 1,3-benzodioxole-4-butanoic acid involves its interaction with specific molecular targets and pathways. For example, as an auxin receptor agonist, it binds to the TIR1 (Transport Inhibitor Response 1) receptor, enhancing root-related signaling responses and promoting root growth in plants . Molecular docking studies have shown that the compound has a strong binding affinity with TIR1, leading to the activation of auxin response pathways .
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: A parent compound with a methylenedioxy functional group, used in the synthesis of various derivatives.
1,3-Benzodioxole-4-carboxylic acid: A similar compound with a carboxyl group at the 4-position, used as a chiral derivatizing agent.
1,3-Benzodioxole-5-carboxylic acid: Another derivative with a carboxyl group at the 5-position, also used in chiral derivatization.
Uniqueness
1,3-Benzodioxole-4-butanoic acid is unique due to its specific structural features and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an auxin receptor agonist and promote root growth sets it apart from other similar compounds .
特性
CAS番号 |
94135-98-5 |
|---|---|
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC名 |
4-(1,3-benzodioxol-4-yl)butanoic acid |
InChI |
InChI=1S/C11H12O4/c12-10(13)6-2-4-8-3-1-5-9-11(8)15-7-14-9/h1,3,5H,2,4,6-7H2,(H,12,13) |
InChIキー |
LQOVFVGJOQVSNS-UHFFFAOYSA-N |
正規SMILES |
C1OC2=CC=CC(=C2O1)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



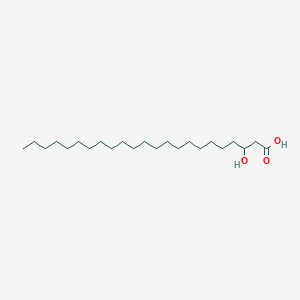
![2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one](/img/structure/B12658516.png)
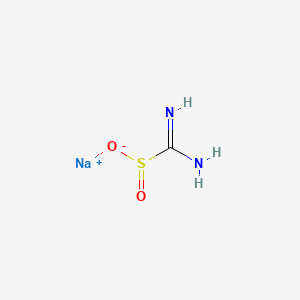


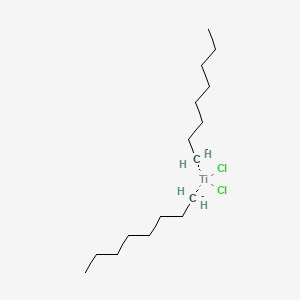
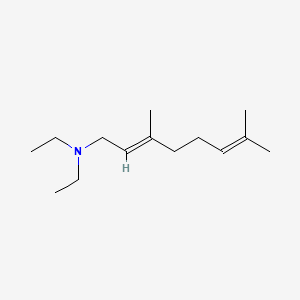
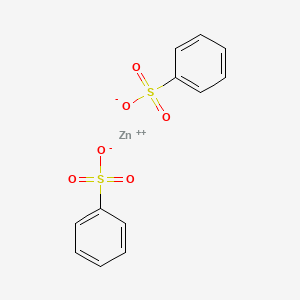


![[(2-Ethylhexyl)oxy]methanediol](/img/structure/B12658584.png)
